molecular formula C16H18ClNO B5634358 2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol

2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol

Cat. No.: B5634358
M. Wt: 275.77 g/mol
InChI Key: CEMNIBXUIDFQSY-UHFFFAOYSA-N
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Description

2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol is a useful research compound. Its molecular formula is C16H18ClNO and its molecular weight is 275.77 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[benzyl(ethyl)amino]methyl}-4-chlorophenol is 275.1076919 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Application in Improved Synthesis of Pharmaceuticals : A study by Hu Jia-peng (2012) focused on an improved synthesis pathway for Clopidogrel Sulfate, utilizing intermediates related to the structure of 2-{[benzyl(ethyl)amino]methyl}-4-chlorophenol. This process was noted for its advantages like high yield, good quality, and suitability for industrialization (Hu Jia-peng, 2012).

  • Role in Antimicrobial Agent Synthesis : Desai, Shihora, and Moradia (2007) synthesized new quinazolines with potential antimicrobial properties, starting with compounds structurally related to 2-{[benzyl(ethyl)amino]methyl}-4-chlorophenol. Their research demonstrated the potential of these compounds in combating bacterial and fungal infections (N. Desai et al., 2007).

  • In the Synthesis of Antimicrobial Formazans : A study by Sah et al. (2014) involved the synthesis of formazans using a Mannich base derived from a compound similar to 2-{[benzyl(ethyl)amino]methyl}-4-chlorophenol. These compounds exhibited moderate antimicrobial activity, highlighting their potential application in this field (P. Sah et al., 2014).

Analytical and Material Science Applications

  • Use in Liquid Chromatographic Separation : Vaccher et al. (1991) developed a liquid chromatography method for the chiral resolution of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, a compound structurally similar to 2-{[benzyl(ethyl)amino]methyl}-4-chlorophenol. This method highlights the importance of such compounds in analytical chemistry (C. Vaccher et al., 1991).

  • In the Preparation of Electroluminescent Compounds : Shi Juan-ling (2006) researched the synthesis of an organic electroluminescent compound using a process that involved a compound similar to 2-{[benzyl(ethyl)amino]methyl}-4-chlorophenol, demonstrating its application in material science (Shi Juan-ling, 2006).

Environmental Applications

  • Degradation Studies of Environmental Pollutants : Sharma, Mukhopadhyay, and Murthy (2012) studied the degradation of 4-chlorophenol using organic oxidants. The structure of 4-chlorophenol relates closely to that of 2-{[benzyl(ethyl)amino]methyl}-4-chlorophenol, and this study highlights the environmental relevance of such compounds in pollution control (Swati Sharma et al., 2012).

Properties

IUPAC Name

2-[[benzyl(ethyl)amino]methyl]-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-2-18(11-13-6-4-3-5-7-13)12-14-10-15(17)8-9-16(14)19/h3-10,19H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMNIBXUIDFQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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